molecular formula C25H23N3O B4270344 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4270344
M. Wt: 381.5 g/mol
InChI Key: ZVRGCSPIVQIRHL-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-ethylphenyl substituent at position 2, a methyl group at position 6, and a pyridin-3-ylmethyl carboxamide side chain at position 3.

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-3-18-7-9-20(10-8-18)24-14-22(21-13-17(2)6-11-23(21)28-24)25(29)27-16-19-5-4-12-26-15-19/h4-15H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGCSPIVQIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the ethylphenyl and pyridinylmethyl groups, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxamide Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural features, physicochemical properties, and available biological data for 2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide and related compounds:

Compound Name/ID Substituents Molecular Weight Melting Point (°C) Purity (HPLC) Reported Activity Reference
This compound 2-(4-Ethylphenyl), 6-methyl, N-(pyridin-3-ylmethyl) ~369.45 Not reported Not reported Inferred antimicrobial potential N/A
5a1 () 2-(2-(3-(4-Methylpiperazin-1-yl)propanamido)phenyl), N-(3-(dimethylamino)propyl) ~552.68 182.3–184.2 99.4% Antibacterial
5a2 () 2-(2-(3-(Pyrrolidin-1-yl)propanamido)phenyl), N-(3-(dimethylamino)propyl) ~509.63 176.7–178.1 98.8% Antibacterial
Compound 35 () 6-Fluoro, N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl), 2-((3-morpholinopropyl)amino) ~501.54 Not reported Not reported Multistage antimicrobial
6-Chloro-N-[(4-methoxyphenyl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide 6-Chloro, 2-(pyridin-3-yl), N-(4-methoxyphenylmethyl) ~405.87 Not reported Not reported Structural analog
6-Methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (Y200-0640) 6-Methyl, 2-(pyridin-3-yl), N-(2-phenylethyl) 367.45 Not reported Not reported Screening hit

Key Observations:

Substituent Effects on Activity: Antibacterial Activity: Compounds 5a1–5a4 () demonstrate that bulky side chains (e.g., piperazine, pyrrolidine) enhance antibacterial efficacy, likely by improving target binding or solubility . The target compound’s 4-ethylphenyl group may similarly optimize lipophilicity for membrane penetration. Chlorine vs.

Physicochemical Trends :

  • Higher molecular weight compounds (e.g., 5a1 at 552.68 Da) show elevated melting points (182–184°C), suggesting stronger intermolecular interactions due to polar side chains . The target compound’s lower molecular weight (~369 Da) implies possible advantages in bioavailability.

Biological Mechanisms: Compound 35 () exhibits multistage antimicrobial activity via a novel mechanism, possibly involving kinase inhibition . The target compound’s pyridinylmethyl group may similarly engage kinase active sites, though direct evidence is lacking.

Biological Activity

2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, also known by its CAS number 588697-19-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C25H23N3O
  • Molecular Weight: 381.479 g/mol
  • PubChem ID: 588697-19-2

Anticancer Properties

Several studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action is believed to involve the inhibition of specific kinases and pathways associated with cell survival and proliferation .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF73.5Kinase inhibition
This compoundA549TBDTBD

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that quinoline derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide in various models of inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways has been noted as a significant mechanism through which these compounds exert their effects .

Table 2: Anti-inflammatory Activity

Compound NameModel UsedEffect ObservedMechanism
Compound CRAW 264.7 cellsSignificant NO reductioniNOS inhibition
Compound DLPS-inducedReduced cytokine levelsCOX inhibition
This compoundTBDTBDTBD

Case Studies

  • Study on Anticancer Activity : A study conducted by El Shehry et al. evaluated several quinoline derivatives for their anticancer properties against multiple cancer cell lines. The results indicated that modifications in the quinoline structure could enhance anticancer efficacy, suggesting a potential pathway for optimizing this compound for therapeutic use .
  • Anti-inflammatory Mechanisms : Research highlighted the anti-inflammatory effects of similar compounds in models of acute inflammation, demonstrating a reduction in inflammatory markers when treated with quinoline derivatives. This suggests that further investigation into the specific pathways affected by this compound could yield valuable insights into its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Reactant of Route 2
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2-(4-ethylphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

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